molecular formula C10H11FO3 B13098701 (R)-3-(3-Fluorophenoxy)butanoic acid

(R)-3-(3-Fluorophenoxy)butanoic acid

Cat. No.: B13098701
M. Wt: 198.19 g/mol
InChI Key: KSEGLWDXBRQLSR-SSDOTTSWSA-N
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Description

®-3-(3-Fluorophenoxy)butanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluorophenoxy)butanoic acid typically involves the reaction of 3-fluorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-fluorophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Fluorophenoxy)butanoic acid may involve large-scale esterification processes using flow reactors to enhance efficiency and scalability. The use of continuous flow microreactors allows for better control over reaction parameters, leading to a more sustainable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-fluorophenoxy)butanone, while reduction could produce 3-(3-fluorophenoxy)butanol.

Scientific Research Applications

®-3-(3-Fluorophenoxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(3-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenoxy)propanoic acid
  • 3-(4-Fluorophenoxy)butanoic acid
  • 3-(3-Chlorophenoxy)butanoic acid

Uniqueness

®-3-(3-Fluorophenoxy)butanoic acid stands out due to the specific positioning of the fluorine atom, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

(3R)-3-(3-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H11FO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

KSEGLWDXBRQLSR-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC(=CC=C1)F

Canonical SMILES

CC(CC(=O)O)OC1=CC(=CC=C1)F

Origin of Product

United States

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